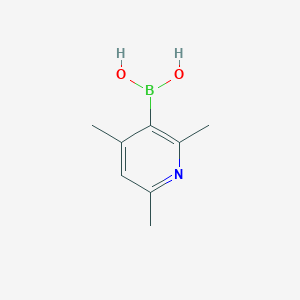

(2,4,6-trimethylpyridin-3-yl)boronic Acid

Description

Properties

IUPAC Name |

(2,4,6-trimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRJWTLUYBSLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376731 | |

| Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-17-8 | |

| Record name | (2,4,6-trimethylpyridin-3-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2,4,6-trimethylpyridin-3-yl)boronic acid

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids in Modern Drug Discovery

(2,4,6-Trimethylpyridin-3-yl)boronic acid and its ester derivatives are highly valuable building blocks in contemporary medicinal chemistry and materials science. As functionalized pyridine motifs, they are integral to the synthesis of a wide array of complex molecules, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic placement of the boronic acid group on the sterically hindered and electron-rich 2,4,6-trimethylpyridine (collidine) core allows for the precise introduction of this scaffold into target molecules, often imparting favorable pharmacokinetic properties such as improved metabolic stability and solubility. This guide provides two robust and field-proven synthetic protocols for accessing this key intermediate: a classic halogen-metal exchange pathway and a modern iridium-catalyzed C-H borylation route. Each method is presented with a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and practical insights to ensure successful execution in a research and development setting.

Part 1: Classical Synthesis via Halogen-Metal Exchange

This traditional approach relies on a well-established organometallic transformation, offering a reliable and scalable route to the target compound. The strategy commences with the commercially available 3-bromo-2,4,6-trimethylpyridine, which undergoes a halogen-metal exchange at low temperature to generate a potent nucleophilic organolithium species. This intermediate is then trapped with a borate ester, followed by hydrolysis to yield the desired boronic acid.

Causality Behind Experimental Choices

The choice of a halogen-metal exchange is predicated on its reliability and regiochemical fidelity. The bromine atom at the 3-position serves as a synthetic handle, directing the formation of the carbon-boron bond exclusively at this site. The use of cryogenic temperatures (-78 °C) is critical; it kinetically disfavors potential side reactions, such as the nucleophilic attack of the organolithium reagent on other electrophilic sites or decomposition of the thermally sensitive intermediate. Anhydrous conditions are paramount, as organolithium reagents are potent bases and will be quenched by even trace amounts of water.

Experimental Protocol: Halogen-Metal Exchange and Borylation

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Bromo-2,4,6-trimethylpyridine | C₈H₁₀BrN | 200.08 | 2.00 g | 10.0 | Ensure dryness |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Distill from Na/benzophenone |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.4 mL | 11.0 | 2.5 M solution in hexanes |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 3.46 mL | 15.0 | Freshly distilled |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL | - | For workup |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - | For extraction |

| Saturated Sodium Chloride (brine) | NaCl | 58.44 | 30 mL | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |

Step-by-Step Methodology:

-

Reaction Setup: A 100 mL three-necked, round-bottomed flask is flame-dried under vacuum and allowed to cool under a positive pressure of argon or nitrogen. The flask is equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

-

Initial Charging: 3-Bromo-2,4,6-trimethylpyridine (2.00 g, 10.0 mmol) is dissolved in anhydrous THF (30 mL) and transferred to the reaction flask via cannula. The solution is cooled to -78 °C using an acetone/dry ice bath.

-

Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithiated species is typically accompanied by a color change. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

-

Borylation: Triisopropyl borate (3.46 mL, 15.0 mmol) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. A white precipitate may form upon addition. The reaction is allowed to stir at -78 °C for 1 hour, then slowly warmed to room temperature and stirred overnight.

-

Workup and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl (~20 mL) until the aqueous layer is acidic (pH ~1-2). The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or ether/hexanes) to afford this compound as a white to off-white solid.

Logical Flow of the Halogen-Metal Exchange Pathway

Caption: Workflow for boronic acid synthesis via halogen-metal exchange.

Part 2: Modern Synthesis via Iridium-Catalyzed C-H Borylation

This cutting-edge approach offers an elegant and atom-economical alternative, directly converting a C-H bond of 2,4,6-trimethylpyridine (collidine) into a C-B bond. This method avoids the need for pre-functionalized starting materials like halopyridines and often proceeds under mild conditions with high regioselectivity.

Mechanistic Rationale and Regioselectivity

The iridium-catalyzed C-H borylation proceeds via a catalytic cycle involving the oxidative addition of a C-H bond to an active Ir(III) species, followed by reductive elimination to form the C-B bond and regenerate the catalyst. A significant challenge in pyridine borylation is the potential for the basic nitrogen lone pair to coordinate to the Lewis acidic iridium center, leading to catalyst inhibition.[1][2] However, the presence of methyl groups at the 2- and 6-positions of collidine provides steric shielding around the nitrogen, which mitigates this deactivation pathway and allows the catalytic cycle to proceed efficiently.[1]

The regioselectivity of the borylation is primarily governed by steric factors. The catalyst will preferentially activate the most accessible C-H bond. In 2,4,6-trimethylpyridine, the C-H bonds at the 3- and 5-positions are sterically less hindered than the methyl C-H bonds, leading to highly selective borylation at these positions.

Experimental Protocol: Iridium-Catalyzed C-H Borylation

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2,4,6-Trimethylpyridine (Collidine) | C₈H₁₁N | 121.18 | 1.21 g | 10.0 | Freshly distilled |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 3.81 g | 15.0 | |

| [Ir(OMe)COD]₂ | C₁₈H₃₀Ir₂O₂ | 662.86 | 166 mg | 0.25 | Iridium catalyst precursor |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | C₁₈H₂₄N₂ | 268.40 | 134 mg | 0.50 | Ligand |

| Anhydrous Cyclohexane | C₆H₁₂ | 84.16 | 20 mL | - | Solvent |

| Celite | - | - | As needed | - | For filtration |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For chromatography |

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox, a 50 mL Schlenk tube is charged with [Ir(OMe)COD]₂ (166 mg, 0.25 mmol), dtbpy (134 mg, 0.50 mmol), and bis(pinacolato)diboron (3.81 g, 15.0 mmol).

-

Reagent Addition: The Schlenk tube is removed from the glovebox, and anhydrous cyclohexane (20 mL) and 2,4,6-trimethylpyridine (1.21 g, 10.0 mmol) are added under a counterflow of argon.

-

Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is stirred at 80 °C for 16 hours. The reaction should be monitored by GC-MS or TLC to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound pinacol ester as a colorless oil or white solid.

-

(Optional) Hydrolysis to Boronic Acid: The pinacol ester can be hydrolyzed to the free boronic acid if desired. A common method involves dissolving the ester in a mixture of THF and water, adding an excess of sodium periodate (NaIO₄), and stirring at room temperature until the reaction is complete. An acidic workup followed by extraction and purification yields the boronic acid.

Catalytic Cycle for C-H Borylation

Caption: Simplified catalytic cycle for iridium-catalyzed C-H borylation.

Conclusion and Outlook

This guide has detailed two distinct and reliable synthetic routes to this compound, a key intermediate for pharmaceutical and materials science research. The classical halogen-metal exchange pathway offers a robust and scalable method, while the modern iridium-catalyzed C-H borylation presents a more atom-economical and elegant approach. The choice of method will depend on factors such as the availability of starting materials, scale of the reaction, and the specific requirements of the research program. Both protocols, when executed with care and attention to the principles outlined, provide a solid foundation for the successful synthesis of this valuable chemical building block.

References

-

Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318–7327. [Link]

-

Singh, A. K., Chawla, M., & Hartwig, J. F. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11631–11639. [Link]

-

Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(3), 205-214. [Link]

-

Homsi, F., Robin, S., & Rousseau, G. (2000). PREPARATION OF BIS(2,4,6-TRIMETHYLPYRIDINE)IODINE(I) HEXAFLUOROPHOSPHATE AND BIS(2,4,6-TRIMETHYLPYRIDINE) BROMINE(I) HEXAFLUOROPHOSPHATE. Organic Syntheses, 77, 206. [Link]

-

Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

-

Singh, A. K., Chawla, M., & Hartwig, J. F. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11631–11639. [Link]

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

-

Chen, Y., et al. (2016). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 21(11), 1539. [Link]

-

ResearchGate. (n.d.). Halogen–metal–boron exchange in meta-substituted phenylboronic acid of... [Diagram]. Retrieved from [Link]

Sources

Physicochemical properties of (2,4,6-trimethylpyridin-3-yl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of (2,4,6-trimethylpyridin-3-yl)boronic acid

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and synthetic applications. The document delves into the compound's structural characteristics, dual acidic nature, solubility profile, stability, and spectroscopic signatures. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to effectively utilize this versatile reagent.

Introduction: The Strategic Value of Heterocyclic Boronic Acids

Boronic acids have become indispensable tools in modern organic chemistry and drug discovery.[1][2] Their versatile reactivity, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures.[2][3] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a unique pharmacophore, capable of forming reversible covalent bonds with diols present in biological targets, a feature famously exploited in the proteasome inhibitor bortezomib.[1]

This compound emerges as a particularly valuable reagent. It combines the reactivity of the boronic acid group with a sterically hindered, electron-rich pyridine core. This specific substitution pattern offers medicinal chemists a unique scaffold to modulate properties such as metabolic stability, aqueous solubility, and target engagement. This guide provides the foundational physicochemical knowledge required to harness the full potential of this compound.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of a reagent is the bedrock of successful and reproducible research. The key identifiers and physical state data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 1029654-17-8 | [5] |

| Molecular Formula | C₈H₁₂BNO₂ | [4][5] |

| Molecular Weight | 165.00 g/mol | [4][5] |

| Physical Form | Solid | |

| SMILES | CC1=NC(C)=C(B(O)O)C(C)=C1 | [4] |

| InChIKey | JIRJWTLUYBSLGP-UHFFFAOYSA-N | [4] |

| Storage Conditions | Store at 2-8°C, sealed and dry | [5] |

The Dichotomy of Acidity: Understanding pH-Dependent Behavior

A critical, and often misunderstood, aspect of pyridylboronic acids is their dual nature of acidity. The molecule possesses two distinct ionizable centers, whose protonation states are governed by the solution's pH. This behavior is fundamental to its solubility, stability, and reactivity.

-

pKa₁ (Pyridinium Ion): This refers to the Brønsted-Lowry acidity of the protonated pyridine nitrogen. For the parent 2,4,6-trimethylpyridine (collidine), the pKa is approximately 7.4.[6][7] The introduction of the electron-withdrawing boronic acid group at the 3-position is expected to decrease the basicity of the nitrogen, thereby lowering this pKa. A predicted pKa for the pyridinium ion of this molecule is approximately 4.42 ± 0.58 .[5] Below this pH, the pyridine nitrogen will be predominantly protonated.

-

pKa₂ (Boronic Acid): This is the Lewis acidity of the boron center, which describes the equilibrium between the neutral, trigonal planar boronic acid (B(OH)₂) and the anionic, tetrahedral boronate species ([B(OH)₃]⁻) upon addition of a hydroxide ion.[8] For most arylboronic acids, this pKa is typically in the range of 8.5 to 9.5 .[8] The formation of the tetrahedral boronate is crucial for activating the molecule for transmetalation in Suzuki-Miyaura coupling reactions.[8]

Stability and Recommended Handling

While generally stable as a solid under recommended conditions, boronic acids are susceptible to specific degradation pathways, primarily in solution.

Primary Degradation Pathway: Protodeboronation Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which yields 2,4,6-trimethylpyridine as a byproduct. This process is highly pH-dependent.[8] While it can occur under various conditions, the rate can be significantly accelerated at pH extremes. The formation of the tetrahedral boronate anion at high pH can, for many aryl boronic acids, increase the rate of this decomposition.[8]

Anhydride Formation (Boroxine) In the solid state or in non-aqueous solvents, boronic acids can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This process is typically reversible upon the addition of water.

Handling and Storage Protocol:

-

Receipt: Upon receipt, inspect the container for an intact seal. The compound should be a solid.

-

Storage: Store the material in its original, tightly sealed container at 2-8°C.[5] Protect from moisture and light.

-

Weighing: Weigh the compound in a dry atmosphere (e.g., in a glove box or under a stream of inert gas) to minimize water absorption.

-

Solution Preparation: Prepare solutions fresh for use whenever possible. If storage is necessary, purge the vial with argon or nitrogen and store at low temperatures.

Experimental Characterization Protocols

Verifying the identity, purity, and properties of the starting material is a non-negotiable step in any synthetic or screening campaign.

Protocol: Confirmation of Molecular Identity via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chemical structure. ¹H NMR verifies the proton environment, while ¹¹B NMR provides direct evidence of the boron center's nature.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals:

-

A singlet for the aromatic proton on the pyridine ring (C5-H).

-

Three distinct singlets for the three methyl groups (C2-CH₃, C4-CH₃, C6-CH₃).

-

A broad singlet corresponding to the boronic acid -OH protons, which may exchange with residual water in the solvent.

-

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled boron spectrum.

-

Expected Signal: A single, relatively broad peak in the range of δ 28-34 ppm, characteristic of a trigonal arylboronic acid.

-

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

Causality: Understanding a compound's solubility is critical for designing reaction conditions, formulation for biological assays, and interpreting structure-activity relationships. The shake-flask method, though low-throughput, remains the definitive technique for determining thermodynamic solubility.

Methodology:

-

System Preparation: Prepare buffers at various physiologically and synthetically relevant pH values (e.g., pH 2.0, 5.0, 7.4, 10.0).

-

Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. Ensure a visible amount of undissolved solid remains.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Validation: The presence of solid material at the end of the experiment confirms that the measured concentration represents the saturation solubility.

Conclusion

This compound is a nuanced and powerful chemical tool. Its utility is deeply rooted in its physicochemical properties, particularly its dual pKa values which dictate its state in solution. A thorough understanding of its pH-dependent equilibrium, solubility profile, and stability limitations is paramount for its successful application. By following the validated protocols for characterization and handling outlined in this guide, researchers can ensure the integrity of their starting material, leading to more reliable, reproducible, and insightful scientific outcomes in both synthetic chemistry and drug discovery endeavors.

References

- Effect of pH on the stability and reactivity of aryl boronic acids. BenchChem.

- This compound | CAS.

- This compound | 1029654-17-8.

- The Journal of Organic Chemistry Ahead of Print.

- 3-pyridylboronic acid. Organic Syntheses Procedure.

- ACS Catalysis Ahead of Print.

- 2,4,6-Trimethylpyridine. Merck & Co., Inc.

- Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry.

- Selected boronic acids and their pKa values.

- 2,4,6-TRIMETHYLPYRIDINE-3-BORONIC ACID CAS#: 1029654-17-8. ChemicalBook.

- This compound. Sigma-Aldrich.

- 2,4,6-Trimethylpyridine | C8H11N | CID 7953.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 2,4,6-Trimethylpyridine. Wikipedia.

- Recent Advances in the Synthesis of Borinic Acid Deriv

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | CAS [matrix-fine-chemicals.com]

- 5. 2,4,6-TRIMETHYLPYRIDINE-3-BORONIC ACID CAS#: 1029654-17-8 [amp.chemicalbook.com]

- 6. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

(2,4,6-trimethylpyridin-3-yl)boronic acid CAS number 1029654-17-8

An In-Depth Technical Guide to (2,4,6-trimethylpyridin-3-yl)boronic acid (CAS: 1029654-17-8)

Foreword: A Senior Application Scientist's Perspective

In modern synthetic chemistry, particularly within the realms of drug discovery and materials science, the demand for structurally unique and functionally versatile building blocks is insatiable. This compound is one such reagent that warrants special attention. It is more than just another heterocycle; it is a carefully decorated scaffold offering a unique combination of steric hindrance, electron-rich character, and a reactive handle for carbon-carbon bond formation. This guide moves beyond a simple recitation of facts. It is designed to provide researchers with the causal reasoning behind its synthesis, the mechanistic nuances of its application, and the practical insights needed to leverage its full potential in the laboratory. We will explore not just how to use this compound, but why specific conditions are chosen and what to anticipate, ensuring a scientifically rigorous and validated approach to its implementation.

Core Characteristics and Structural Profile

This compound is a crystalline solid that serves as a key intermediate in organic synthesis. Its structure features a pyridine ring substituted at the 2, 4, and 6 positions with methyl groups, and a boronic acid moiety at the 3-position. This specific arrangement of substituents dictates its chemical personality. The methyl groups, being electron-donating, increase the nucleophilicity of the pyridine ring. Critically, the methyl group at the 2-position provides significant steric bulk adjacent to the reactive boronic acid site, which influences its coupling behavior.

| Property | Value | Source |

| CAS Number | 1029654-17-8 | [1] |

| Molecular Formula | C₈H₁₂BNO₂ | [1] |

| Molecular Weight | 165.00 g/mol | [1] |

| Appearance | White to off-white solid | Vendor Data |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [2] |

Stability, Storage, and Handling: A Proactive Approach

The stability of pyridinylboronic acids is a critical consideration for any synthetic chemist. While 2-pyridinylboronic acids are notoriously prone to protodeboronation (the cleavage of the C-B bond), 3-pyridinyl isomers like our topic compound exhibit significantly greater stability. This enhanced stability is a direct result of the boron substituent's position, which is less electronically susceptible to cleavage.

However, like most boronic acids, this compound is not without its vulnerabilities. It is hygroscopic and can degrade if exposed to excessive heat or moisture.[3] Proper storage is therefore not merely a recommendation but a prerequisite for reproducible results.

Recommended Storage Protocol:

-

Temperature: Store at room temperature (15–25°C), avoiding proximity to heat sources like ovens or direct sunlight.[3]

-

Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.

-

Segregation: As an organic acid, it should be stored in a dedicated area, ideally a flammables cabinet, and segregated from bases, strong oxidizing agents, and inorganic acids to prevent hazardous reactions.[4][5]

Handling Precautions: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust. In case of contact, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[1]

Strategic Synthesis: From Precursor to Product

The synthesis of aryl and heteroaryl boronic acids typically relies on the conversion of an organohalide into a more reactive organometallic species, which is then quenched with a boron electrophile. A robust and scalable method for preparing this compound involves the formation of a Grignard reagent from its corresponding bromide precursor.

The causality here is clear: the carbon-bromine bond in 3-bromo-2,4,6-trimethylpyridine is polarized, but not reactive enough for direct borylation. Conversion to a Grignard reagent (organomagnesium) inverts the polarity at the carbon atom (umpolung), transforming it into a potent nucleophile capable of attacking the electrophilic boron center of a trialkyl borate.

Detailed Synthesis Protocol

This protocol is adapted from general procedures for arylboronic acid synthesis.[6]

-

Preparation (Inert Atmosphere): Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.

-

Grignard Initiation: Add magnesium turnings (1.2 equivalents) to the flask containing anhydrous tetrahydrofuran (THF). Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

-

Grignard Formation: Slowly add a solution of 3-bromo-2,4,6-trimethylpyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic; maintain a gentle reflux. After the addition is complete, continue to reflux for 2-3 hours to ensure complete formation of the Grignard reagent.

-

Scientist's Note: The use of anhydrous THF is critical. Water will quench the Grignard reagent as it forms, drastically reducing the yield.

-

-

Borylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add triisopropyl borate (1.5 equivalents) dissolved in anhydrous THF.

-

Scientist's Note: This step is performed at low temperature to prevent side reactions, such as the addition of a second Grignard molecule to the boron center, which would lead to the formation of borinic acids.[7]

-

-

Warm-up: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Workup): Cool the flask to 0°C in an ice bath and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic. Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final white solid.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The Suzuki-Miyaura cross-coupling is the premier application for this boronic acid, enabling the formation of a C(sp²)-C(sp²) bond between the trimethylpyridine core and another aryl or heteroaryl system.[2][8] The reaction proceeds via a palladium-catalyzed cycle that is both elegant and robust.

Sources

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. laballey.com [laballey.com]

- 4. alliancechemical.com [alliancechemical.com]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (2,4,6-trimethylpyridin-3-yl)boronic acid: Structure, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2,4,6-trimethylpyridin-3-yl)boronic acid, a specialized heterocyclic organoboron compound. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes established principles and analytical data from closely related analogues to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction: The Strategic Value of Substituted Pyridylboronic Acids

Pyridylboronic acids are a pivotal class of reagents in modern organic chemistry and drug discovery. Their utility primarily stems from their role as coupling partners in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. The incorporation of a pyridine moiety is of particular interest in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to modulate physicochemical properties such as solubility and basicity.

This compound, also known as 3-boryl-2,4,6-collidine, is a structurally unique member of this family. The presence of three methyl groups on the pyridine ring introduces steric hindrance and alters the electronic properties of the molecule, which can influence its reactivity and the characteristics of its derivatives.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound features a boronic acid group (-B(OH)₂) at the 3-position of a 2,4,6-trimethylpyridine (collidine) ring.

Molecular Formula: C₈H₁₂BNO₂

Molecular Weight: 165.00 g/mol

CAS Number: 1029654-17-8[1]

| Property | Predicted Value/Information | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2,4,6-trimethyl-3-pyridinylboronic acid, 3-boryl-2,4,6-collidine | [1] |

| Appearance | Expected to be a white to off-white solid | General knowledge of boronic acids |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO | General knowledge of boronic acids |

The trimethyl substitution pattern on the pyridine ring is expected to increase the lipophilicity of the molecule compared to unsubstituted pyridylboronic acid. The steric bulk of the methyl groups flanking the nitrogen atom may also influence the coordination chemistry and reactivity of the pyridine nitrogen.

Synthesis of this compound: A Proposed Pathway

A logical starting material for this synthesis is 3-bromo-2,4,6-trimethylpyridine.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Lithiation of 3-bromo-2,4,6-trimethylpyridine

-

To a solution of 3-bromo-2,4,6-trimethylpyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the lithiated intermediate. Anhydrous conditions are essential as organolithium reagents are highly reactive with water.

Step 2: Borylation

-

To the solution of the lithiated intermediate, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality: Triisopropyl borate is a common and effective boron electrophile. The slow warming allows for the controlled formation of the boronate ester.

Step 3: Hydrolysis

-

Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Stir the mixture vigorously for several hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: Acidic hydrolysis is the standard method to convert boronate esters to the desired boronic acids.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents like ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry. The melting point of the purified solid can also serve as an indicator of purity.

Structural Characterization: A Predictive Analysis

Due to the absence of published experimental spectra for this compound, the following characterization data is predicted based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the three methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | Pyridine C5-H |

| ~2.5 | s | 3H | Pyridine C2-CH₃ |

| ~2.4 | s | 3H | Pyridine C6-CH₃ |

| ~2.2 | s | 3H | Pyridine C4-CH₃ |

| Broad singlet | br s | 2H | B(OH)₂ |

Rationale: The single aromatic proton at the C5 position is expected to be a singlet due to the absence of adjacent protons. The chemical shifts of the methyl groups will be influenced by their position relative to the nitrogen atom and the boronic acid group. The protons of the boronic acid hydroxyl groups typically appear as a broad singlet that can exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyridine C2 |

| ~158 | Pyridine C6 |

| ~145 | Pyridine C4 |

| ~130 | Pyridine C5 |

| ~125 (broad) | Pyridine C3-B |

| ~24 | Pyridine C2-CH₃ |

| ~22 | Pyridine C6-CH₃ |

| ~20 | Pyridine C4-CH₃ |

Rationale: The carbon atom attached to the boron (C3) will likely show a broader signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.

¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique for characterizing boron-containing compounds. For a trigonal boronic acid, a single broad resonance is expected in the range of δ 25-35 ppm. The chemical shift and line width can be sensitive to the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 165.00).

-

Dehydration: Boronic acids are prone to dehydration in the mass spectrometer, which can lead to the formation of boroxines (cyclic trimers). This would result in peaks at higher m/z values.

-

Fragmentation: Fragmentation may involve the loss of the boronic acid group or cleavage of the pyridine ring.

Experimental Protocol: Mass Spectrometry Analysis

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[2][3]

-

Acquire high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

Self-Validation: The observed isotopic distribution pattern for the molecular ion should match the theoretical pattern for the molecular formula C₈H₁₂BNO₂.

X-ray Crystallography

While no crystal structure of this compound has been reported, analysis of the crystal structure of the parent compound, 2,4,6-collidine, reveals that it crystallizes in the P2₁/c space group with two molecules in the asymmetric unit.[4] The molecules are linked into one-dimensional chains via C—H⋯N interactions.[4] It is plausible that the boronic acid derivative would exhibit a different packing arrangement due to the presence of the boronic acid group, which is capable of forming strong hydrogen bonds. In the solid state, boronic acids often form dimeric or polymeric structures through hydrogen bonding between the hydroxyl groups.

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions to synthesize highly substituted biaryl and heteroaryl compounds. The steric hindrance provided by the flanking methyl groups may influence the efficiency and selectivity of the coupling reaction.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The resulting substituted bipyridine structures are valuable scaffolds in medicinal chemistry, with applications as ligands for metal catalysts, and as core components of pharmaceuticals and materials with interesting photophysical properties.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for organic synthesis and drug discovery. While specific experimental data is sparse, established methodologies for the synthesis and characterization of analogous pyridylboronic acids provide a solid foundation for its preparation and use. The unique steric and electronic properties conferred by the trimethyl substitution pattern make it an intriguing target for further investigation, with the potential to unlock novel chemical space in the development of new therapeutics and functional materials.

References

-

Bond, A. D., & Davies, J. E. (2001). 2,4,6-Collidine. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1141–o1142. [Link]

-

Brown, J. M., & Spor, G. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 847–857. [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylpyridine. Retrieved January 20, 2026, from [Link]

-

Grokipedia. (n.d.). Collidine. Retrieved January 20, 2026, from [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2016). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 8(12), 2569–2575. [Link]

-

Wikipedia. (n.d.). Collidine. Retrieved January 20, 2026, from [Link]

-

Matsumoto, A., Stephenson-Brown, A. J., Khan, T., Miyazawa, T., Cabral, H., Kataoka, K., & Miyahara, Y. (2017). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. [Link]

-

Williams, G., & Kilgour, D. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

-

The Good Scents Company. (n.d.). 2,4,6-trimethyl pyridine. Retrieved January 20, 2026, from [Link]

-

Al-Smadi, M., & Al-Momani, E. (2016). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 6, 1-8. [Link]

-

Braunschweig, H., Dewhurst, R. D., & Schneider, A. (2013). Synthesis and Characterization of a Terminal Borylene (Boranediyl) Complex. Angewandte Chemie International Edition, 52(14), 3955–3958. [Link]

Sources

- 1. 2,4,6-TRIMETHYLPYRIDINE-3-BORONIC ACID CAS#: 1029654-17-8 [amp.chemicalbook.com]

- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2,4,6-trimethylpyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-trimethylpyridin-3-yl)boronic acid, a sterically hindered and electron-rich heterocyclic organoboron compound, has emerged as a valuable building block in contemporary organic synthesis. Its unique structural features—a pyridine core adorned with three methyl groups and a boronic acid moiety—render it a compelling reagent for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The strategic placement of the methyl groups influences the electronic properties and steric environment of the pyridine ring, offering distinct reactivity and selectivity in cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the pharmaceutical industry.

Molecular Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. The table below summarizes its key molecular data.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂BNO₂ | [1] |

| Molecular Weight | 165.00 g/mol | [1] |

| CAS Number | 1029654-17-8 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Boiling Point | 317.7 ± 52.0 °C (Predicted) | General knowledge |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | General knowledge |

Synthesis of this compound: A Field-Proven Protocol

The synthesis of pyridine boronic acids is a well-established field, with several methodologies available. For sterically hindered pyridines such as the 2,4,6-trimethylpyridine (collidine) scaffold, a common and effective route involves the lithiation of a halogenated precursor followed by quenching with a borate ester. The following protocol is adapted from a robust and high-yielding procedure for the synthesis of 3-pyridylboronic acid, which can be applied to 3-bromo-2,4,6-trimethylpyridine.[2][3]

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This method is based on the principle that lithium-halogen exchange on an aromatic halide is often faster than the direct reaction of the organolithium reagent with the borate ester, allowing for an in situ quench of the generated lithiated intermediate.[2]

Starting Material: 3-Bromo-2,4,6-trimethylpyridine Key Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate, Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-2,4,6-trimethylpyridine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution of 3-bromo-2,4,6-trimethylpyridine, maintaining the temperature below -70 °C. The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

-

Borylation: Once the lithium-halogen exchange is complete, triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional hour.

-

Quench and Work-up: The reaction is slowly warmed to room temperature and then quenched by the addition of aqueous hydrochloric acid (HCl). The layers are separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

This compound is primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has become indispensable in both academic and industrial settings, particularly for the synthesis of biaryl and hetero-biaryl motifs prevalent in many pharmaceutical agents.[4][5]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial for the formation of a borate species, which facilitates the transfer of the organic moiety to the palladium.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

Reactivity and Strategic Considerations

The steric hindrance imparted by the two methyl groups ortho to the nitrogen atom in this compound can influence its reactivity in Suzuki-Miyaura couplings. While this steric bulk can sometimes retard the rate of reaction, it can also offer advantages in terms of selectivity. The electron-donating nature of the methyl groups increases the electron density of the pyridine ring, which can affect the transmetalation step. Judicious selection of the palladium catalyst, ligand, and reaction conditions is therefore critical to achieving high yields and selectivities.

Applications in Drug Discovery and Development

Pyridine boronic acids and their esters are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[6][7] The pyridine motif is a common feature in many approved drugs, and the ability to introduce this heterocycle through robust cross-coupling reactions is highly valuable. While specific examples detailing the use of this compound in the synthesis of commercial drugs are not widely published, its structural features make it an attractive building block for the following therapeutic areas:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores that interact with the hinge region of the kinase domain. The unique substitution pattern of this boronic acid allows for the exploration of novel chemical space in this area.[6]

-

Central Nervous System (CNS) Agents: The pyridine scaffold is prevalent in drugs targeting CNS disorders. The lipophilicity and basicity of the trimethyl-substituted pyridine can be tuned to optimize blood-brain barrier penetration.

-

Antiviral and Antibacterial Agents: A multitude of pyridine-containing compounds have demonstrated efficacy against various pathogens.

The use of boronic acids in drug discovery has seen a significant rise, with several boronic acid-containing drugs approved by the FDA.[8][9][10] This trend underscores the importance of developing novel boronic acid building blocks like this compound to expand the synthetic chemist's toolbox.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined molecular properties, coupled with a reliable synthetic route, make it an accessible building block for researchers. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic use of tailored building blocks such as this compound will undoubtedly play a crucial role in the future of drug discovery and development.

References

-

Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Retrieved from [Link]

- Maleki, A., & Ghamari, N. (2022).

- Yeung, K. S., Mykura, R. C., & Aggarwal, V. K. (2011). Lithiation–borylation methodology in the total synthesis of natural products.

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(15), 4993.

- Aggarwal, V. K., & O'Brien, J. M. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol.

- Aggarwal, V. K. (2009). Lithiation-borylation in synthesis. Chemical Record, 9(1), 24-39.

- Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. (2014).

-

The lithiation–borylation reaction. (n.d.). University of Bristol Research Portal. Retrieved from [Link]

- Silva, F. A., et al. (2020).

- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). RSC Advances, 7(56), 35381-35388.

- Plescia, J., & Moitessier, N. (2022). Design and discovery of boronic acid drugs. Journal of Medicinal Chemistry, 65(15), 10213-10252.

-

Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). CONICET Digital. Retrieved from [Link]

- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-5397.

-

Suzuki-Miyaura Coupling. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 2,4,6-TRIMETHYLPYRIDINE-3-BORONIC ACID CAS#: 1029654-17-8 [amp.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2,4,6-trimethylpyridin-3-yl)boronic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2,4,6-trimethylpyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral assignment to explore the underlying principles, experimental best practices, and common interpretation challenges associated with this class of compounds.

Introduction: The Significance of this compound

Substituted pyridylboronic acids are invaluable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The specific compound, this compound, offers a sterically hindered yet functionalized pyridine core, making it a valuable synthon for creating complex molecular architectures in drug discovery programs, such as inhibitors for fibroblast growth factor receptor 4 (FGFR4) in hepatocellular carcinoma[1].

Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. However, the spectrum of this molecule is not trivial to interpret due to the interplay of the pyridine ring's electronics, the quadrupolar nature of the boron atom, and the compound's propensity to form cyclic anhydrides (boroxines). This guide provides the expertise to navigate these complexities.

Foundational Principles: Predicting the ¹H NMR Spectrum

To interpret the spectrum, one must first understand the electronic environment of each proton. The structure contains four distinct types of protons: a single pyridine ring proton, three unique methyl groups, and the two protons of the boronic acid hydroxyl groups.

-

Pyridine Ring Proton (H-5): The pyridine ring is an electron-deficient aromatic system. The sole proton at the C-5 position is flanked by two methyl-substituted carbons, meaning it will appear as a singlet . Its chemical shift will be influenced by the aromatic ring current and the electronic effects of the nitrogen and the boronic acid group. Compared to the parent 2,4,6-collidine, where the ring protons appear around 6.77 ppm[2], the electron-withdrawing boronic acid group at C-3 is expected to deshield the H-5 proton, shifting it further downfield.

-

Methyl Protons (C-2, C-4, C-6):

-

The methyl groups at C-2 and C-6 are ortho to the nitrogen atom. This proximity to the electronegative heteroatom typically results in a downfield shift compared to methyl groups on a simple benzene ring[3].

-

The methyl group at C-4 is para to the nitrogen.

-

The boronic acid at C-3 will exert a deshielding effect on the adjacent methyl groups at C-2 and C-4. Consequently, we predict three distinct singlets, each integrating to 3H. The C-6 methyl, being furthest from the boronic acid, is expected to be the most upfield of the three. The C-2 and C-4 methyls will be further downfield, with their precise order depending on the subtle interplay of electronic and steric effects.

-

-

Boronic Acid Protons (-B(OH)₂): These protons are acidic and capable of hydrogen bonding. Their chemical shift is highly variable and depends heavily on the solvent, concentration, and the amount of residual water. They typically appear as a broad singlet. In protic solvents like D₂O or Methanol-d₄, they will exchange with the solvent's deuterium and the peak may disappear entirely[4].

Molecular Structure and Proton Labeling

A clear labeling system is essential for spectral assignment.

Caption: Structure of this compound with key proton groups labeled for NMR assignment.

Predicted ¹H NMR Data Summary

Based on the foundational principles, a predicted ¹H NMR spectrum in a solvent like DMSO-d₆ is summarized below. DMSO-d₆ is often chosen as it can solubilize the compound well and its hygroscopic nature often provides enough water to sharpen the B(OH)₂ signal through exchange, while still allowing it to be observed.

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| (a) | 2-CH₃ | ~2.5 - 2.7 | s (singlet) | 3H | ortho to N and ortho to B(OH)₂, expected to be deshielded. |

| (b) | 5-H | ~7.0 - 7.3 | s (singlet) | 1H | Sole aromatic proton, deshielded by ring current and substituents. |

| (c) | 4-CH₃ | ~2.4 - 2.6 | s (singlet) | 3H | para to N and ortho to B(OH)₂, deshielded but likely less than the 2-CH₃. |

| (d) | 6-CH₃ | ~2.3 - 2.5 | s (singlet) | 3H | ortho to N but distant from B(OH)₂, likely the most upfield methyl. |

| (e) | B(OH)₂ | ~7.5 - 8.5 | br s (broad singlet) | 2H | Acidic protons, position and width are highly solvent/concentration dependent. |

Experimental Protocol for High-Fidelity Spectrum Acquisition

The protocol described below is designed to produce a clear, interpretable ¹H NMR spectrum and to validate the integrity of the sample.

Workflow for NMR Analysis

Caption: A self-validating workflow for acquiring and troubleshooting the ¹H NMR spectrum of this compound.

Step-by-Step Methodology

-

Solvent Selection & Rationale: Choose deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is a polar, aprotic solvent that effectively breaks up the hydrogen-bonded networks that lead to boroxine formation. It reliably allows for the observation of the B(OH)₂ protons, which provides a more complete characterization of the molecule[4].

-

Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. Vortex until fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference and calibrate its signal to 0.00 ppm[5].

-

Data Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

-

Acquire a minimum of 16 scans. Causality: A higher number of scans improves the signal-to-noise ratio, which is particularly important for resolving any broad signals.

-

Ensure proper shimming to obtain sharp, symmetrical peaks.

-

-

Data Processing: Apply a standard exponential window function and Fourier transform the Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate all peaks and normalize the integration to the single aromatic proton (H-5) as 1H.

Critical Challenges in Spectral Interpretation

The Boronic Acid ⇌ Boroxine Equilibrium

A primary complication in the NMR of boronic acids is their tendency to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine[6]. This equilibrium can result in complex or uninterpretable NMR spectra, showing two sets of signals or severely broadened peaks if the exchange rate is intermediate on the NMR timescale[4][7].

The equilibrium is driven by the removal of water. Therefore, in non-polar, aprotic solvents like CDCl₃, boroxine formation is more likely, especially if the sample or solvent is not scrupulously dried[8].

Caption: The reversible equilibrium between three molecules of boronic acid and one molecule of its corresponding boroxine trimer.

Field Insight: If you observe multiple, unexpected peaks in the aromatic or methyl region when using a solvent like CDCl₃, it is highly probable that you are seeing a mixture of the monomer and the boroxine. Following the workflow in Section 4 by adding a drop of a protic solvent like methanol-d₄ will break the boroxine and cause the spectrum to collapse into a single, clean set of peaks, thus validating the diagnosis[4].

The Quadrupolar Effect of the Boron Nucleus

Boron has two NMR-active isotopes, ¹¹B (80.1% abundance, I = 3/2) and ¹⁰B (19.9% abundance, I = 3). Both are quadrupolar nuclei, meaning they have a non-spherical distribution of charge[9]. This quadrupole can interact with local electric field gradients, leading to rapid nuclear relaxation. This rapid relaxation of the boron nucleus can cause broadening of the signals of protons that are directly attached or in close proximity[10][11].

For this compound, this effect is most pronounced for the B(OH)₂ protons, contributing to their characteristic broadness. It may also cause minor broadening of the signals for the C-2 and C-4 methyl groups, which are ortho to the boronic acid moiety. This is an intrinsic property of the molecule and should not be mistaken for poor shimming or sample degradation.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for structural verification, but its interpretation requires a nuanced understanding of the molecule's unique chemical properties. A successful analysis hinges on predicting the chemical shifts based on the electronic environment, employing a robust experimental protocol designed to mitigate common issues, and correctly diagnosing spectral artifacts such as boroxine formation and quadrupolar broadening. By following the principles and workflows outlined in this guide, researchers can confidently and accurately characterize this important synthetic building block, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

-

Vertex AI Search result[12]

-

Vertex AI Search result[13]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

-

¹H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts. [Link]

-

Vertex AI Search result[14]

-

11B NMR Chemical Shifts. San Diego State University. [Link]

-

Vertex AI Search result[15]

-

Vertex AI Search result[16]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. [Link]

-

1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (2021). ResearchGate. [Link]

-

Vertex AI Search result[17]

-

Vertex AI Search result[18]

-

Vertex AI Search result[19]

-

Vertex AI Search result[20]

-

Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790. [Link]

-

Vertex AI Search result[21]

-

Boron NMR. University of Ottawa. [Link]

-

Vertex AI Search result[22]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1969). [Link]

-

The Boroxine–Boronic Acid Equilibrium. (2021). University of Edinburgh Research Explorer. [Link]

-

2,4,6-Trimethylpyridine. PubChem. [Link]

-

Vertex AI Search result[23]

-

Vertex AI Search result[24]

-

Boron quadrupole coupling in ortho‐carborane. NMR study of an oriented liquid sample. (1986). The Journal of Chemical Physics. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

-

Vertex AI Search result[25]

-

Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. (2014). RSC Publishing. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... (2022). PubMed Central. [Link]

-

Vertex AI Search result[26]

-

Vertex AI Search result[27]

-

Vertex AI Search result[28]

-

Vertex AI Search result[29]

-

Vertex AI Search result[30]

Sources

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Boron NMR [chem.ch.huji.ac.il]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00603H [pubs.rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. raineslab.com [raineslab.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. modgraph.co.uk [modgraph.co.uk]

- 25. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

- 28. m.youtube.com [m.youtube.com]

- 29. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 30. researchgate.net [researchgate.net]

A Theoretical Exploration of the Electronic Properties of Pyridylboronic Acids: A Guide for Researchers and Drug Development Professionals

Abstract

Pyridylboronic acids represent a pivotal class of molecules at the intersection of heterocyclic chemistry and organoboron compounds, demonstrating significant potential in medicinal chemistry and materials science.[1] Their unique electronic characteristics, arising from the interplay between the electron-withdrawing pyridine ring and the versatile boronic acid moiety, govern their reactivity, intermolecular interactions, and biological activity. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic properties of pyridylboronic acids. We delve into the application of Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis to offer a detailed understanding of their electronic structure, reactivity, and spectroscopic signatures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the rational design of novel pyridylboronic acid derivatives with tailored properties.

Introduction: The Significance of Pyridylboronic Acids

The fusion of a pyridine ring, a ubiquitous scaffold in pharmaceuticals, with a boronic acid group, a versatile synthetic handle and a key pharmacophore, has given rise to the promising class of pyridylboronic acids.[2][3] These compounds have garnered considerable attention in drug discovery, most notably with the success of bortezomib, a boronic acid-containing proteasome inhibitor.[4] The incorporation of the boronic acid functional group can enhance the potency and improve the pharmacokinetic profile of drug candidates.[1]

The electronic nature of pyridylboronic acids is central to their function. The nitrogen atom in the pyridine ring and the boron atom in the boronic acid group introduce a unique electronic landscape, influencing the molecule's ability to participate in crucial biological interactions. A profound understanding of these electronic properties is therefore paramount for the design of next-generation therapeutics. Computational chemistry provides a powerful lens through which to examine these properties with high precision, guiding synthetic efforts and accelerating the drug discovery pipeline.[5]

Theoretical Methodologies: A Computational Toolkit

The investigation of the electronic properties of pyridylboronic acids heavily relies on a suite of computational methods. Density Functional Theory (DFT) stands out as a robust and widely adopted approach for its balance of accuracy and computational cost.[6]

Density Functional Theory (DFT)

DFT calculations are the cornerstone of modern computational chemistry, enabling the determination of a molecule's electronic structure by solving the Schrödinger equation in an approximate manner. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

-

Functionals: For organic molecules like pyridylboronic acids, hybrid functionals such as B3LYP are frequently employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic properties.[7][8]

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p), are commonly used for geometry optimizations and frequency calculations of pyridylboronic acids, offering a good compromise between accuracy and computational expense.[9][10] For more precise energy calculations or studies involving anions, diffuse functions (indicated by the "+") are often included. For elements like boron, specialized basis sets like the correlation-consistent cc-pVTZ may be used for higher accuracy.[11]

The rationale for selecting a particular DFT method lies in its proven ability to reproduce experimental data for similar molecular systems. For instance, the B3LYP functional in conjunction with a split-valence basis set has been shown to provide excellent agreement with experimental vibrational spectra for 3- and 4-pyridineboronic acid.[9][10]

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] The energy and localization of these orbitals are key indicators of a molecule's reactivity.

-

HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile.

-

LUMO: The LUMO signifies the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution within a molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, offering insights into:

-

Atomic Charges: NBO analysis provides a more robust description of the charge distribution compared to other methods like Mulliken population analysis.

-

Hybridization: It details the hybridization of atomic orbitals in forming bonds.

-

Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are crucial for understanding hyperconjugation and intermolecular interactions.

Analysis of Electronic Properties

The theoretical frameworks described above allow for a detailed examination of the electronic properties of pyridylboronic acids.

Molecular Geometry

The first step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation. For 3- and 4-pyridineboronic acid, DFT calculations have shown that specific conformations of the boronic acid group relative to the pyridine ring are more stable.[9]

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO of pyridylboronic acids are typically distributed over the π-system of the pyridine ring. The presence of substituents on the ring can significantly alter the energies and localizations of these orbitals, thereby tuning the molecule's reactivity.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| 3-Pyridylboronic Acid | -7.02 | -0.85 | 6.17 |

| 4-Pyridylboronic Acid | -6.98 | -0.91 | 6.07 |

| 3-Aminophenylboronic Acid (sp2 B) | -5.58 | -0.38 | 5.20 |

| 3-Aminophenylboronic Acid (sp3 B) | -6.01 | -0.11 | 5.90 |

Data for pyridylboronic acids are illustrative and based on typical DFT calculations. Data for aminophenylboronic acid from reference[7].

A smaller HOMO-LUMO gap, as seen in the sp2 hybridized form of 3-aminophenylboronic acid, suggests higher reactivity compared to the sp3 form.[7] This has significant implications for its interaction with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For pyridylboronic acids, the MEP typically shows negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group, indicating their susceptibility to electrophilic attack. The region around the boron atom and the hydrogen atoms of the hydroxyl groups generally exhibits positive potential, making them sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

NBO analysis of pyridylboronic acids reveals significant charge transfer interactions. The lone pair electrons on the oxygen atoms of the boronic acid group can donate into the empty p-orbital of the boron atom, leading to a partial double bond character in the B-O bonds. Furthermore, interactions between the pyridine ring and the boronic acid group influence the overall charge distribution and reactivity.

Spectroscopic Properties: A Bridge Between Theory and Experiment

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of pyridylboronic acids.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the experimental IR and Raman spectra of pyridylboronic acids.[9][10] By comparing the calculated and experimental spectra, researchers can confirm the molecular structure and identify characteristic vibrational modes associated with the pyridine ring and the boronic acid moiety. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.[12]

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is a powerful method for simulating the UV-Vis absorption spectra of molecules.[7][13][14] The calculated spectra can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π → π*). For pyridylboronic acids, the electronic transitions are often dominated by excitations within the π-system of the pyridine ring. The hybridization state of the boron atom (sp2 vs. sp3) can influence the λmax, with the sp3 hybridized form typically showing a blue shift (shorter wavelength) compared to the sp2 form.[7]

Applications in Drug Development

The theoretical understanding of the electronic properties of pyridylboronic acids has profound implications for drug design and development.

Rational Drug Design